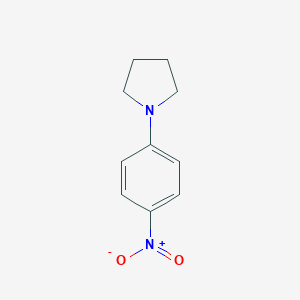

1-(4-Nitrophenyl)pyrrolidine

Description

1-(4-Nitrophenyl)pyrrolidine is an organic compound consisting of a pyrrolidine ring (a five-membered saturated amine) substituted at the 1-position with a 4-nitrophenyl group. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyrrolidine and nitro-substituted aryl halides .

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSJUBRGIJRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326236 | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-22-1 | |

| Record name | 10220-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

NAS is the most widely reported method for synthesizing 1-(4-nitrophenyl)pyrrolidine. This reaction leverages the electron-deficient nature of nitro-substituted aryl halides, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, which undergo substitution with pyrrolidine as the nucleophile. The mechanism involves attack by the pyrrolidine’s nitrogen lone pair on the electrophilic aromatic carbon, facilitated by the nitro group’s meta-directing effects.

Key substrates include:

-

4-Chloronitrobenzene : Reacts with pyrrolidine in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate).

-

4-Fluoronitrobenzene : Higher reactivity due to fluorine’s superior leaving-group ability, often requiring milder temperatures.

Optimization of Reaction Conditions

Optimal yields (70–85%) are achieved at elevated temperatures (80–120°C) with prolonged reaction times (12–24 hours). The use of phase-transfer catalysts, such as tetrabutylammonium bromide, enhances reaction efficiency by improving solubility. For example, a protocol combining 4-chloronitrobenzene (1 equiv), pyrrolidine (1.2 equiv), and K₂CO₃ (2 equiv) in DMF at 100°C for 18 hours yields 78% product.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

This palladium-catalyzed method enables C–N bond formation under milder conditions than NAS. A typical catalyst system comprises Pd(OAc)₂, a phosphine ligand (e.g., Xantphos), and a base (Cs₂CO₃) in toluene at 80–100°C. While less commonly reported for this compound, this approach offers superior regioselectivity and functional group tolerance.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling, though requiring higher temperatures (120–150°C), provides a cost-effective alternative. A mixture of CuI, 1,10-phenanthroline, and pyrrolidine in dimethyl sulfoxide (DMSO) facilitates the coupling of 4-iodonitrobenzene with pyrrolidine, yielding up to 65% product.

Alternative Synthetic Routes

Reductive Amination Pathways

Though less direct, reductive amination of 4-nitrobenzaldehyde with pyrrolidine in the presence of NaBH₄ or H₂/Pd-C offers a route to N-alkylated derivatives. However, this method is hampered by competing reduction of the nitro group and lower yields (~50%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (1–2 hours) while maintaining yields comparable to conventional heating. A protocol using 4-chloronitrobenzene, pyrrolidine, and K₂CO₃ in DMF under microwave conditions (150°C, 300 W) achieves 75% yield in 90 minutes.

Purification and Characterization Techniques

Chromatographic Methods

Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) effectively isolates this compound from unreacted starting materials and byproducts. Recrystallization from ethanol or acetone further enhances purity (>98%).

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar–H), 6.70 (d, 2H, Ar–H), 3.50 (t, 4H, N–CH₂), 1.90 (m, 4H, CH₂).

-

IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| NAS (4-Cl substrate) | 78 | 18 h | Low | High |

| Buchwald-Hartwig | 70 | 6 h | High | Moderate |

| Ullmann Coupling | 65 | 24 h | Medium | Low |

| Microwave-Assisted NAS | 75 | 1.5 h | Medium | High |

NAS remains the most scalable and cost-effective approach, while microwave methods balance speed and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: Although less common, the pyrrolidine ring can undergo oxidation under strong oxidative conditions, leading to ring-opening or other oxidative transformations.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(4-Aminophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-(4-Nitrophenyl)pyrrolidine serves as a versatile scaffold for the design of novel biologically active compounds. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic agents. Notable applications include:

- Antibacterial Activity : Research indicates that the antibacterial efficacy of this compound varies based on N′-substituents and 4′-phenyl substituents. It has been shown to exhibit selective inhibition against certain bacterial strains, which is crucial for developing new antibiotics.

- Cholinesterase Inhibition : Studies have highlighted derivatives of pyrrolidine, including this compound, as potential cholinesterase inhibitors. These compounds are being investigated for their ability to treat conditions such as Alzheimer's disease by enhancing cholinergic transmission .

- Anticancer Properties : Recent research has demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Material Science

Functional Materials Development

In material science, this compound is explored for its ability to enhance material properties. Its incorporation into various matrices has led to the development of functional materials suitable for applications such as:

- Sensors : The chemical reactivity of the nitrophenyl group aids in the design of sensors that can detect specific analytes.

- Drug Delivery Systems : The compound's unique structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of compounds containing the pyrrolidine ring is crucial for optimizing their biological activity. Researchers have focused on:

- Stereochemistry and Spatial Orientation : The sp³-hybridization of the pyrrolidine ring contributes to the stereochemistry of molecules, influencing their biological profiles.

- Modification Strategies : Various synthetic routes have been developed to modify preformed pyrrolidine rings, allowing researchers to explore how different substituents affect activity against biological targets .

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)pyrrolidine depends on its specific application. In general, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b)

- Structure : Differs by two methoxy (-OCH₃) groups at the 2- and 5-positions of the phenyl ring.

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine

- Structure : Features a sulfonyl (-SO₂) bridge between the pyrrolidine and 4-nitrophenyl group.

- Synthesis: Prepared via nosyl protection of pyrrolidine with 4-nitrobenzenesulfonyl chloride, achieving 98% yield .

- Key Difference : The sulfonyl group increases molecular weight (256.28 g/mol vs. ~192 g/mol for 1-(4-nitrophenyl)pyrrolidine) and polarity, likely improving solubility in polar solvents.

(2E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

- Structure : Contains an α,β-unsaturated ketone linkage between the pyrrolidine and 4-nitrophenyl groups .

- Key Difference: The conjugated enone system may enable unique reactivity, such as Michael addition or photochemical behavior, absent in the parent compound.

1-(4-Chloro-2-nitrophenyl)pyrrolidine

- Structure : Substituted with a chloro (-Cl) group at the 4-position and nitro at the 2-position of the phenyl ring .

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

- Structure : Includes an ether (-O-) and ethylene (-CH₂CH₂-) spacer between the pyrrolidine and nitrophenyl groups .

- Key Difference : The flexible ethylene spacer may increase conformational freedom, affecting binding affinity in biological systems compared to the rigid parent structure.

Comparative Analysis of Key Properties

Biological Activity

1-(4-Nitrophenyl)pyrrolidine, an organic compound characterized by a pyrrolidine ring substituted with a 4-nitrophenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is defined by the presence of a pyrrolidine ring and a nitrophenyl substituent. The nitro group is known to influence the compound's reactivity and biological interactions.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Interaction : Compounds with a pyrrolidine moiety often interact with enzymes, influencing their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.

- Cellular Effects : Similar pyrrolidine derivatives have been shown to affect cell signaling pathways, gene expression, and cellular metabolism.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have indicated that derivatives of pyrrolidine can exhibit significant antiproliferative effects against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. For instance, specific prolinamide derivatives showed promising results in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Research has demonstrated that pyrrolidine derivatives possess antimicrobial activity against a range of pathogens. This includes effectiveness against both bacterial and fungal strains .

- Neuropharmacological Effects : The compound may have implications in neuropharmacology, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurodegenerative diseases.

Anticancer Activity

A study synthesized several N-(4-nitrophenyl)-l-prolinamides and evaluated their anticancer properties. The results indicated significant cytotoxicity against various carcinoma cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer efficacy. The most active compounds were identified with IC50 values ranging from 8 μM to 27 μM across different cell lines .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives. The study highlighted that certain compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. These findings support the potential use of this compound in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, related compounds have shown varying absorption rates, distribution patterns, metabolism pathways, and excretion profiles. Understanding these parameters is crucial for optimizing therapeutic applications and minimizing toxicity.

Q & A

Basic Research Question

- NMR : The aromatic protons adjacent to the nitro group (para-substitution) appear as a singlet at δ ~8.2 ppm (1H NMR). Pyrrolidine protons show characteristic splitting (δ 1.8–3.5 ppm) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

- MS : Molecular ion peaks at m/z 192 (M⁺) align with the molecular formula C₁₀H₁₂N₂O₂. Fragmentation patterns (e.g., loss of NO₂) further validate the structure .

What safety protocols are essential when handling this compound due to its hazardous properties?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in airtight containers away from reducing agents (risk of nitro group reduction) .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

How do steric and electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

Advanced Research Question

The nitro group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to the meta position. However, in reduction reactions (e.g., catalytic hydrogenation), the nitro group converts to an amine, altering electronic properties and enabling subsequent coupling (e.g., amide formation). Steric hindrance from the pyrrolidine ring may slow reactions at the ortho position .

What computational methods (DFT, MD) can predict the stability and intermolecular interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces, revealing charge distribution (e.g., nitro group’s electron-deficient region).

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., solubility in DMSO vs. hexane) and predicts crystallization tendencies.

- Hydrogen Bonding : The nitro group acts as a weak hydrogen bond acceptor, influencing crystal packing, as observed in X-ray studies of related pyrrolidine derivatives .

How do impurities in this compound affect its application in catalysis or medicinal chemistry?

Advanced Research Question

Trace impurities (e.g., unreacted 4-nitrochlorobenzene or pyrrolidine) can poison catalysts or interfere with biological assays. Purity ≥97% (HPLC-validated) is recommended for catalytic studies, while medicinal applications require >99% purity to avoid off-target effects. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are effective purification methods .

What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

- Ligand Design : Bulky ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings by sterically blocking undesired sites.

- Solvent Effects : Non-polar solvents (toluene) favor para-selectivity in NAS, while polar solvents (DMF) may shift reactivity.

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions, improving regioselectivity .

How does the crystal structure of this compound derivatives inform their supramolecular assembly?

Advanced Research Question

X-ray crystallography reveals intermolecular interactions such as π-π stacking (between aromatic rings) and C–H⋯O hydrogen bonds (nitro group to pyrrolidine). These interactions dictate packing motifs (e.g., herringbone vs. layered structures), influencing mechanical properties (e.g., brittleness) and solubility .

What are the challenges in scaling up this compound synthesis from milligram to kilogram quantities?

Advanced Research Question

- Heat Management : Exothermic NAS reactions require jacketed reactors for temperature control.

- Purification : Distillation under reduced pressure avoids thermal decomposition of the nitro group.

- Safety : Large-scale handling of nitro compounds necessitates explosion-proof equipment and rigorous hazard analysis (HIRA) .

How does the nitro group’s redox behavior in this compound impact its electrochemical applications?

Advanced Research Question

The nitro group undergoes reversible reduction (NO₂ → NH₂) at ~−0.8 V (vs. Ag/AgCl), making the compound a candidate for electrochemical sensors or redox-active materials. Cyclic voltammetry (CV) in acetonitrile/0.1 M TBAPF₆ shows distinct cathodic peaks correlating with nitro reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.